2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is a complex organic compound with the molecular formula C24H23ClN2O2S It is characterized by the presence of a benzimidazole core, substituted with various functional groups including chloro-phenoxy and tolyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro-phenoxy Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 4-chloro-phenol in the presence of a base such as potassium carbonate.
Attachment of the Ethylsulfanyl Group: This can be done by reacting the intermediate with ethylthiol under basic conditions.
Introduction of the Tolyl Group: The final step involves the reaction of the intermediate with p-tolyl alcohol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromo-phenoxy)-ethylsulfanyl]-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole
- 2-[2-(4-Methyl-phenoxy)-ethylsulfanyl]-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole
- 2-[2-(4-Fluoro-phenoxy)-ethylsulfanyl]-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole
Uniqueness
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the presence of the chloro-phenoxy group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H23ClN2O2S |
---|---|
Molecular Weight |
439g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-6-10-20(11-7-18)28-15-14-27-23-5-3-2-4-22(23)26-24(27)30-17-16-29-21-12-8-19(25)9-13-21/h2-13H,14-17H2,1H3 |
InChI Key |
HPPBBTFBVPTZTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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